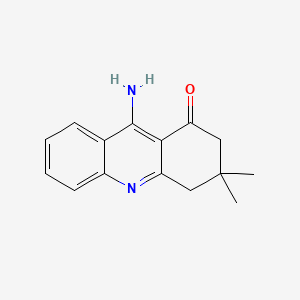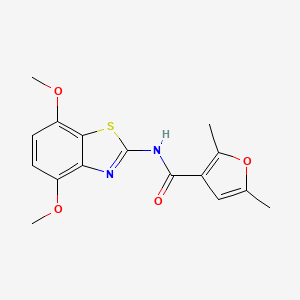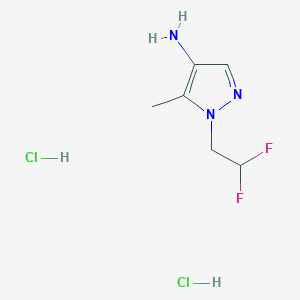
1-(2,2-ジフルオロエチル)-5-メチルピラゾール-4-アミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which imparts unique chemical properties and reactivity.
科学的研究の応用
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine typically involves the introduction of the difluoroethyl group to a pyrazole precursor. One common method involves the reaction of 5-methylpyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process typically includes the preparation of intermediates, followed by the introduction of the difluoroethyl group through nucleophilic substitution or other suitable reactions. The final product is then purified and converted to its dihydrochloride salt form for stability and ease of handling.
化学反応の分析
Types of Reactions
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the removal of the difluoroethyl group.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
作用機序
The mechanism of action of 1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
- 1-(2,2-Difluoroethyl)-3-methylpyrazol-4-amine
- 1-(2,2-Difluoroethyl)-5-ethylpyrazol-4-amine
- 1-(2,2-Difluoroethyl)-5-methylpyrazol-3-amine
Uniqueness
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine is unique due to the specific positioning of the difluoroethyl group and the methyl group on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.2ClH/c1-4-5(9)2-10-11(4)3-6(7)8;;/h2,6H,3,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXBCCSSMPZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2379811.png)
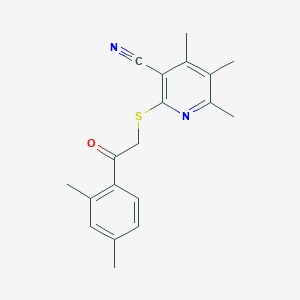
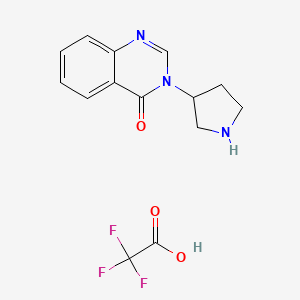
![N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2379815.png)
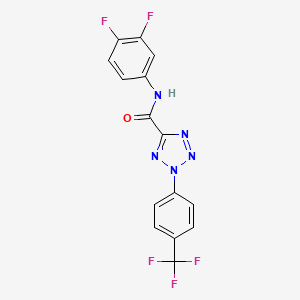
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)
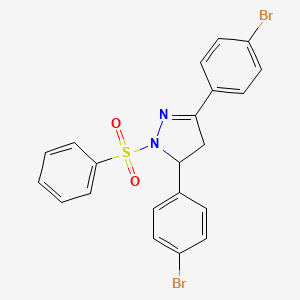
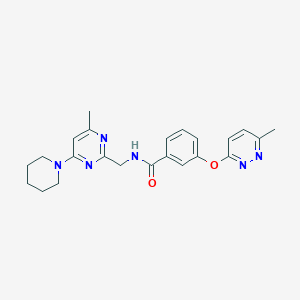
![3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379826.png)
![2-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2379827.png)
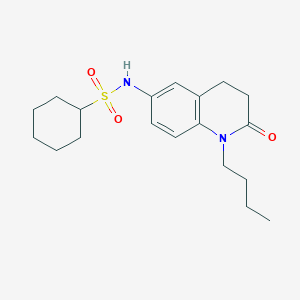
![1-(5-(4-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2379829.png)
